Cas no 1262000-45-2 (2-(Naphthalen-2-YL)nicotinic acid)

2-(Naphthalen-2-YL)nicotinic acid is a bifunctional organic compound featuring a naphthalene moiety linked to a nicotinic acid group. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and materials chemistry. Its aromatic systems contribute to stability and potential π-π stacking interactions, while the carboxylic acid group offers reactivity for further derivatization, such as esterification or amide formation. The compound is particularly useful in synthesizing heterocyclic frameworks or coordinating metal ions in catalytic systems. High purity grades ensure consistency in research applications, including ligand design and small-molecule probe development. Proper handling under standard laboratory conditions is recommended due to its solid particulate form.
2-(Naphthalen-2-YL)nicotinic acid structure
1262000-45-2 structure
Product Name:2-(Naphthalen-2-YL)nicotinic acid
CAS No:1262000-45-2
MF:C16H11NO2
MW:249.264044046402
MDL:MFCD18317655
CID:2768544
PubChem ID:19694685
Update Time:2025-06-08

2-(Naphthalen-2-YL)nicotinic acid Chemical and Physical Properties

Names and Identifiers

    • 1262000-45-2
    • AKOS027438535
    • MFCD18317655
    • CS-0060026
    • 2-(NAPHTHALEN-2-YL)NICOTINICACID
    • W18155
    • SCHEMBL4094629
    • DTXSID90599271
    • 2-(NAPHTHALEN-2-YL)NICOTINIC ACID
    • 2-(Naphthalen-2-yl)pyridine-3-carboxylic acid
    • AS-61498
    • 2-(Naphthalen-2-YL)nicotinic acid
    • MDL: MFCD18317655
    • Inchi: 1S/C16H11NO2/c18-16(19)14-6-3-9-17-15(14)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H,(H,18,19)
    • InChI Key: AAIUSJJGNGPUSR-UHFFFAOYSA-N
    • SMILES: OC(C1=CC=CN=C1C1=CC=C2C=CC=CC2=C1)=O

Computed Properties

  • Exact Mass: 249.078978594g/mol
  • Monoisotopic Mass: 249.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 331
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 50.2Ų

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2-(Naphthalen-2-YL)nicotinic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1262000-45-2)
Order Number:A1119588
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:22
Price ($):190.0
Email:sales@amadischem.com

Additional information on 2-(Naphthalen-2-YL)nicotinic acid

Research Brief on 2-(Naphthalen-2-YL)nicotinic acid (CAS: 1262000-45-2): Recent Advances and Applications

2-(Naphthalen-2-YL)nicotinic acid (CAS: 1262000-45-2) is a structurally unique small molecule that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for drug development, particularly in the context of targeting protein-protein interactions (PPIs) and modulating enzyme activity. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and therapeutic applications.

The compound's distinctive structure, featuring a naphthalene moiety linked to a nicotinic acid group, provides both lipophilic and hydrophilic characteristics that contribute to its favorable pharmacokinetic properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 2-(Naphthalen-2-YL)nicotinic acid exhibits excellent blood-brain barrier permeability, making it particularly promising for central nervous system (CNS) drug development. The research team utilized molecular dynamics simulations to elucidate the compound's binding modes with various neurological targets.

Recent pharmacological investigations have revealed that 2-(Naphthalen-2-YL)nicotinic acid shows potent inhibitory activity against several kinases involved in inflammatory pathways. A Nature Communications paper from early 2024 reported its selective inhibition of JAK3 kinase (IC50 = 38 nM) with minimal off-target effects, suggesting potential applications in autoimmune disease treatment. The study employed X-ray crystallography to resolve the compound's binding conformation within the JAK3 active site, providing valuable structural insights for further optimization.

In cancer research, derivatives of 2-(Naphthalen-2-YL)nicotinic acid have shown promising antiproliferative effects. A recent ACS Chemical Biology publication demonstrated that structural modifications at the 4-position of the naphthalene ring significantly enhanced the compound's ability to disrupt the HIF-1α/p300 interaction, leading to potent anti-angiogenic effects in xenograft models. The researchers synthesized over 50 analogs and established clear structure-activity relationships (SAR) that could guide future drug design efforts.

The compound's potential extends beyond therapeutic applications. A 2024 study in Chemical Science reported its use as a fluorescent probe for detecting amyloid fibrils, with the naphthalene moiety serving as an efficient fluorophore and the nicotinic acid group providing specific binding interactions. This dual functionality enabled real-time monitoring of amyloid aggregation kinetics with high sensitivity and selectivity, opening new possibilities for neurodegenerative disease diagnostics.

From a synthetic chemistry perspective, recent advances have improved the accessibility of 2-(Naphthalen-2-YL)nicotinic acid. A Green Chemistry publication described a novel photocatalytic method for its synthesis using visible light irradiation, achieving 85% yield with excellent atom economy. This environmentally friendly approach addresses previous challenges in large-scale production while maintaining high purity standards required for pharmaceutical applications.

In conclusion, 2-(Naphthalen-2-YL)nicotinic acid (CAS: 1262000-45-2) represents a multifaceted compound with diverse applications in drug discovery, chemical biology, and diagnostic development. The recent studies highlighted in this brief demonstrate its growing importance in addressing challenging therapeutic targets and its potential as a platform for further medicinal chemistry optimization. Future research directions may focus on expanding its target repertoire and exploring combination therapies leveraging its unique pharmacological profile.

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Amadis Chemical Company Limited
(CAS:1262000-45-2)
A1119588
Purity:99%
Quantity:1g
Price ($):190.0
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